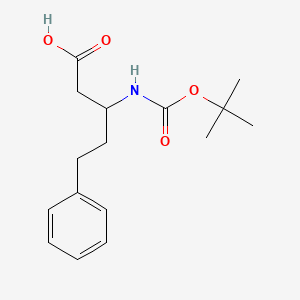

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid

Beschreibung

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid (CAS: 955314-80-4) is a Boc-protected amino acid derivative featuring a pentanoic acid backbone substituted with a phenyl group at the fifth carbon and a tert-butoxycarbonyl (Boc) group at the third carbon’s amino moiety . It exists in enantiomeric forms: (R)- and (S)-configurations, with the (R)-enantiomer (CAS: 218608-83-4) and (S)-enantiomer (CAS: 218608-84-5) being commercially available . The Boc group serves as a protective moiety for amines during peptide synthesis, while the phenyl group introduces hydrophobicity, influencing solubility and intermolecular interactions. This compound is widely used in medicinal chemistry for designing enzyme inhibitors and prodrugs due to its structural versatility .

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWZFJXOLAXENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Pentanoic Acid Chain: The protected amino compound is then subjected to a series of reactions to form the pentanoic acid chain. This may involve alkylation, reduction, and oxidation reactions.

Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the pentanoic acid derivative is reacted with a phenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, recycling solvents, and implementing continuous flow processes.

Analyse Chemischer Reaktionen

Types of Reactions

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Deprotected amino compounds.

Wissenschaftliche Forschungsanwendungen

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the amino group can interact with active sites of enzymes or receptors, modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following compounds share the Boc-protected amino acid framework but differ in substituents, chain length, or functional groups:

Table 1: Structural and Functional Comparison

Key Research Findings

Hydrophobicity vs. Bioavailability: The phenyl group in 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid reduces aqueous solubility compared to hydroxylated analogs (e.g., 5-hydroxybenzoic acid derivative) but enhances membrane permeability, critical for CNS-targeting drugs .

Stereochemical Impact : The (R)-enantiomer shows higher affinity for serine proteases in kinetic studies, while the (S)-form is preferred in renin-angiotensin system modulators .

Electron-Withdrawing Effects : The trifluoromethyl analog (CID: 50986501) exhibits prolonged metabolic half-life due to resistance to enzymatic degradation, making it suitable for sustained-release formulations .

Functional Group Reactivity : The methylthio derivative (CAS: 1217811-51-2) undergoes rapid oxidation to sulfoxide, limiting its utility in oxidative environments but enabling controlled release in reducing conditions .

Biologische Aktivität

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid, with the molecular formula , is a significant organic compound used primarily in organic synthesis and pharmaceutical research. It features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group and a phenyl group on the pentanoic acid chain. This compound is essential for studying enzyme interactions and drug development.

The biological activity of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid is attributed to its interaction with specific enzymes and receptors. The Boc protecting group enhances stability during synthesis, while the amino group can engage with active sites on enzymes or receptors, modulating their activity and leading to desired biological effects .

Inhibition Studies

Research indicates that derivatives of this compound exhibit varying degrees of biological activity, particularly in inhibiting certain enzymes. For example, studies have shown that modifications to the amino acid residues can significantly impact the inhibition potency against target enzymes .

Table 1: Inhibition Potency of Derivatives

| Compound | Structure Modification | % Inhibition |

|---|---|---|

| Compound 4 | None | 61.2% |

| Compound 8 | N-terminal modification | 68.3% |

| Compound 11 | Boc replaced with FcCO-Val | 37.4% |

Case Studies

- Statine Derivatives : A study explored the synthesis of novel statine derivatives incorporating 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid. The results indicated that certain derivatives exhibited significant inhibition rates, suggesting potential applications in drug design targeting specific enzymes involved in metabolic pathways .

- Growth Hormone Secretagogue Analogs : Incorporating this compound into growth hormone secretagogue analogs resulted in enhanced in vitro potency and improved pharmacokinetic properties in rat models, demonstrating its utility in developing therapeutic agents .

Chemistry and Synthesis

The compound serves as an intermediate in synthesizing complex organic molecules. Its unique structural properties facilitate various chemical reactions, including oxidation, reduction, and substitution reactions.

Biological Research

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid is employed in studies focused on enzyme-substrate interactions and protein modifications. Its ability to modulate enzyme activity makes it valuable for understanding biochemical pathways related to neurotransmission and metabolism .

Pharmaceutical Development

Due to its interaction with molecular targets, this compound is investigated for potential applications in drug development, particularly as an enzyme inhibitor or receptor modulator. The stability provided by the Boc group allows for further functionalization post-deprotection, enhancing its therapeutic potential .

Q & A

Q. What are the critical steps for synthesizing 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid while preserving enantiomeric purity?

The synthesis of Boc-protected amino acids often involves multi-step sequences with strict control of stereochemistry. For example, homologation strategies (as seen in baclofen analogues) use N-Boc protection, followed by deoxygenation via modified Barton-McCombie reactions and chiral HPLC purification to achieve >99% enantiomeric excess . Key steps include:

Q. How can researchers troubleshoot low yields in the final deprotection step of the Boc group?

Common issues arise from incomplete acidolysis (e.g., using HCl/dioxane). Solutions include:

- Optimizing reaction time and temperature (e.g., 4M HCl in dioxane at 0–25°C for 4–12 hours).

- Monitoring progress via TLC or LC-MS for Boc removal (loss of tert-butyl signal at δ ~1.4 ppm in H NMR).

- Ensuring anhydrous conditions to avoid side reactions with residual water .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., receptor binding vs. functional assays) be resolved for Boc-protected amino acid derivatives?

In studies of GABA receptor ligands, compounds like (R)-5-amino-3-(4-chlorophenyl)pentanoic acid (homologous to the target molecule) showed weak binding affinity (IC = 7.4 µM) but potent inhibition of ileum contractions (EC = 150 µM), independent of GABA antagonism . To resolve discrepancies:

Q. What strategies optimize the stability of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid in aqueous buffers for in vitro studies?

Boc groups are acid-labile but stable in neutral/basic conditions. For aqueous stability:

- Use phosphate or HEPES buffers (pH 7.0–7.4) instead of Tris, which may induce slow deprotection.

- Avoid prolonged storage in DMSO (risk of hygroscopic decomposition).

- Characterize degradation products via LC-MS and adjust storage conditions (e.g., lyophilization at −20°C) .

Methodological Design Questions

Q. How should researchers design enantioselective synthetic routes for analogues with varied aryl substituents?

A modular approach is recommended:

- Core scaffold : Start with Boc-protected pentanoic acid derivatives.

- Diversification : Introduce aryl groups via Suzuki-Miyaura coupling (using phenylboronic acids, e.g., 4-biphenylboronic acid) .

- Chiral resolution : Employ kinetic resolution or enzymatic catalysis (e.g., lipases) for challenging stereocenters .

Q. What analytical techniques are essential for characterizing Boc-protected intermediates and final products?

- NMR : Confirm Boc presence (δ ~1.4 ppm for tert-butyl) and aryl substitution patterns.

- HPLC-MS : Quantify purity and detect hydrolyzed byproducts (e.g., free amine or carboxylic acid).

- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .

Data Interpretation Challenges

Q. How to interpret unexpected potency in functional assays despite low receptor binding affinity?

As observed in GABA studies, compounds may act via non-canonical pathways. For example, 5-phenylpentanoic acid derivatives inhibited ileum contractions by 94% via unknown mechanisms, suggesting:

- Allosteric modulation or downstream signaling effects.

- Interactions with non-GABA targets (e.g., GPCRs or ion channels).

- Follow-up studies should include proteomics or transcriptomics to identify novel targets .

Comparative Analysis of Structural Analogues

Q. How does the position of the Boc group (e.g., 3- vs. 4-substituted) impact pharmacological activity?

In baclofen homologues, shifting the Boc group from the 4- to 3-position reduced GABA affinity by 50-fold but enhanced functional inhibition. This suggests:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.